

Technical Guide: 5-Bromo-6-chloropyrazin-2-amine (CAS 173253-42-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-6-chloropyrazin-2-amine

Cat. No.: B063647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine, with CAS number 173253-42-4, is a halogenated heterocyclic amine. It serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyrazine ring, featuring both a bromine and a chlorine atom, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, notably as inhibitors of key signaling pathways in cancer. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its application in the development of kinase inhibitors.

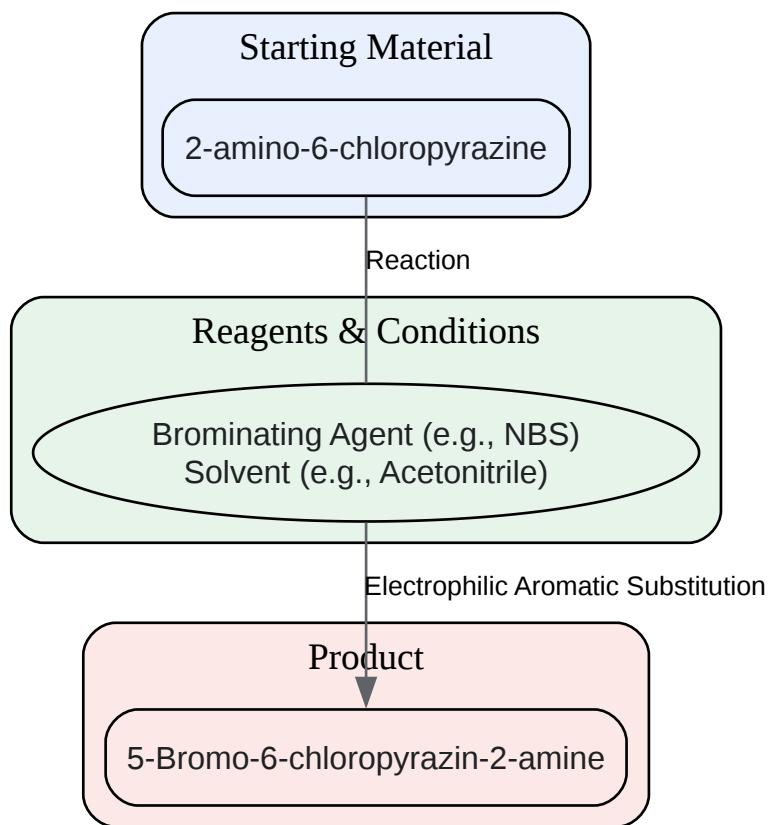
Chemical Structure and Properties

The structural and chemical properties of **5-Bromo-6-chloropyrazin-2-amine** are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
CAS Number	173253-42-4
IUPAC Name	5-bromo-6-chloropyrazin-2-amine
Molecular Formula	C ₄ H ₃ BrClN ₃
Molecular Weight	208.44 g/mol
Canonical SMILES	C1=C(N=C(C(=N1)Br)Cl)N
InChI Key	CRVPQFAORCSDMH-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties


Property	Value	Source
Appearance	Light yellow to yellow solid	[1]
Purity (HPLC)	≥99.79%	[1]
Boiling Point	311.8 °C at 760 mmHg	[2]
Density	1.96 g/cm ³	[2]
Water Content (KF)	0.13%	[1]
Residue on Ignition	0.06%	[1]
Storage	4°C, protect from light. In solvent: -80°C for 6 months	[1]

Synthesis

While a specific, detailed protocol for the synthesis of **5-Bromo-6-chloropyrazin-2-amine** is not readily available in peer-reviewed literature, a highly plausible synthetic route is the direct electrophilic bromination of 2-amino-6-chloropyrazine. The amino group is an activating group, directing the electrophilic substitution to the positions ortho and para to it. In this case, the C5 position is electronically activated and sterically accessible for bromination.

Proposed Synthetic Workflow

The synthesis is expected to proceed via the reaction of 2-amino-6-chloropyrazine with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, in an appropriate solvent.

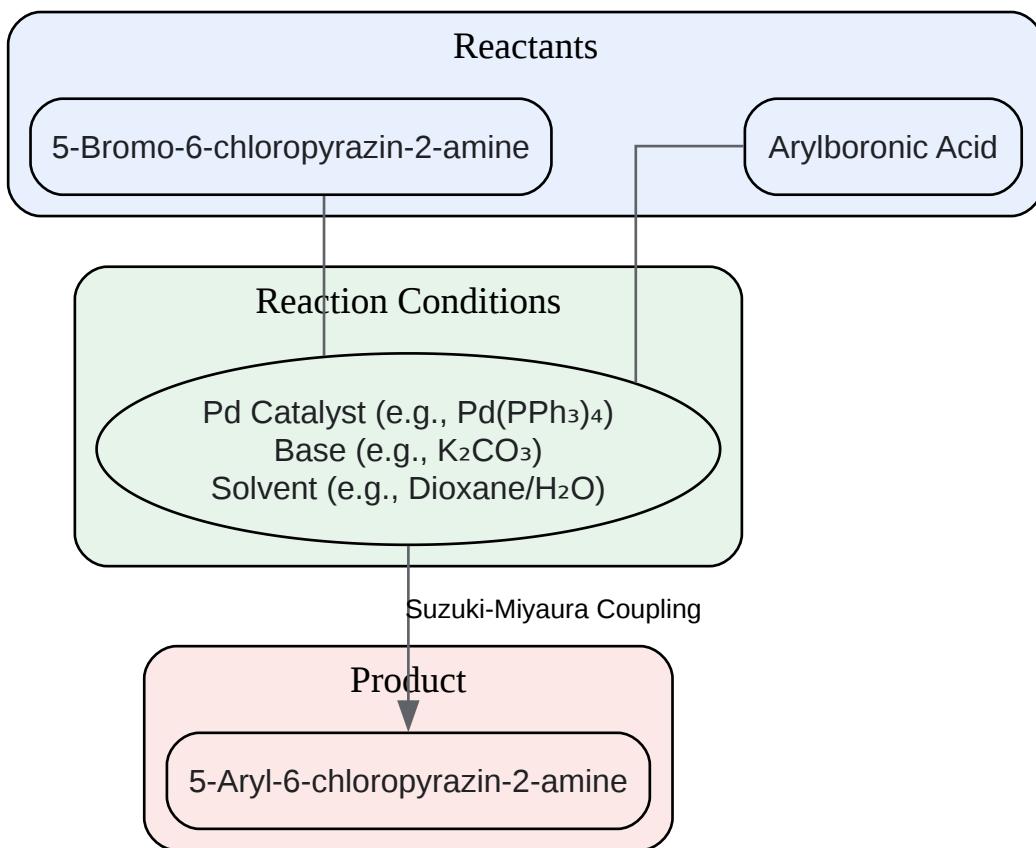
[Click to download full resolution via product page](#)

Proposed synthesis of **5-Bromo-6-chloropyrazin-2-amine**.

Experimental Protocol (Illustrative)

The following protocol is based on general procedures for the bromination of aminopyrazines and should be optimized for specific laboratory conditions.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyrazine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.


- **Addition of Brominating Agent:** Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **5-Bromo-6-chloropyrazin-2-amine**.

Application in Drug Discovery: Synthesis of Akt Inhibitors

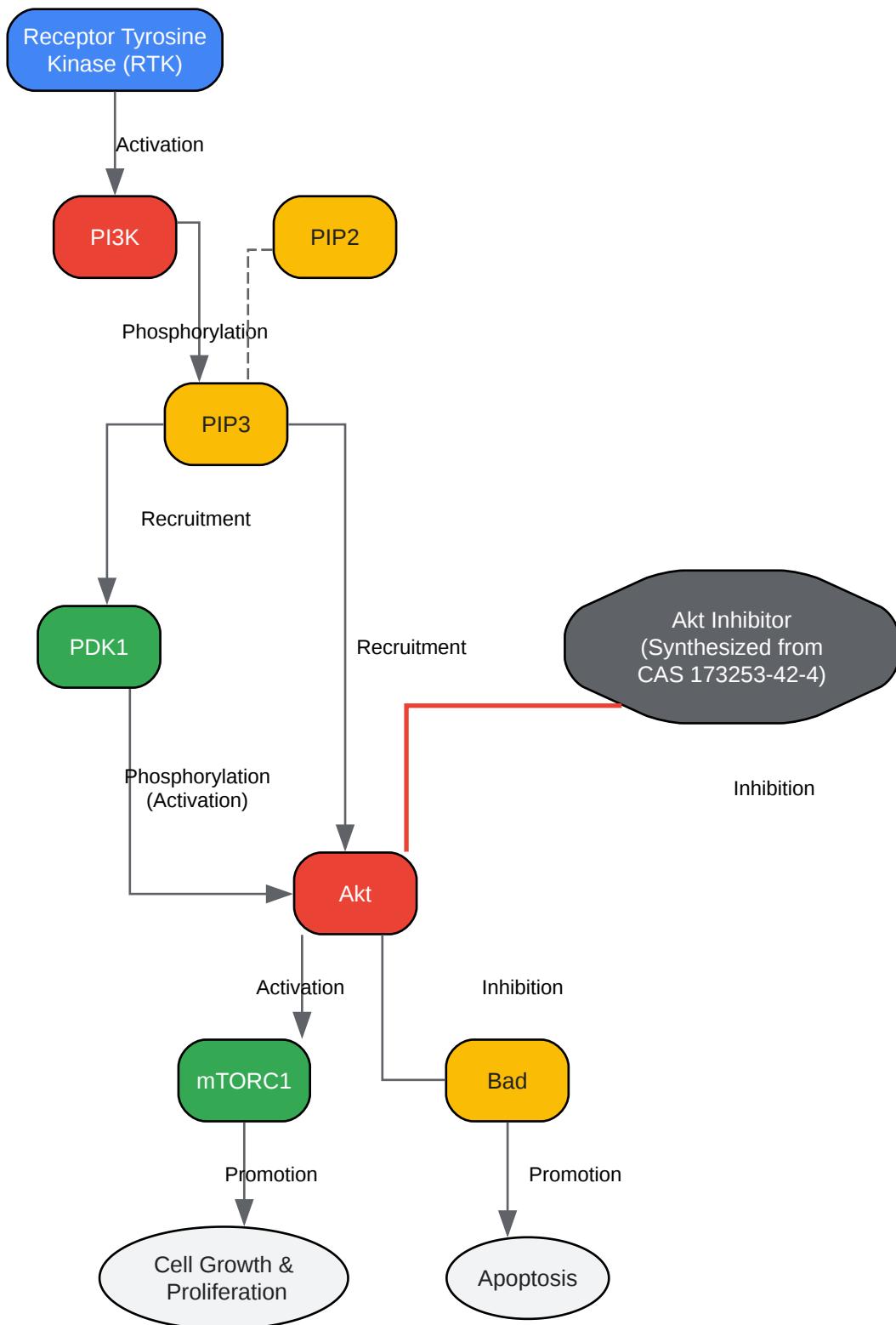
5-Bromo-6-chloropyrazin-2-amine is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Representative Synthetic Application: Suzuki-Miyaura Coupling

This workflow illustrates the use of **5-Bromo-6-chloropyrazin-2-amine** in a Suzuki-Miyaura coupling reaction to form a key intermediate for an Akt inhibitor.

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling using the target compound.


Experimental Protocol: Suzuki-Miyaura Coupling (General)

- Reaction Setup: To an oven-dried reaction vessel, add **5-Bromo-6-chloropyrazin-2-amine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
- Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

- **Work-up and Purification:** After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired 5-aryl-6-chloropyrazin-2-amine derivative.

Biological Context: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.^[2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.^[2] Akt inhibitors, often synthesized using intermediates like **5-Bromo-6-chloropyrazin-2-amine**, are designed to block the activity of the Akt kinase, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.

[Click to download full resolution via product page](#)

The PI3K/Akt signaling pathway and the role of Akt inhibitors.

Conclusion

5-Bromo-6-chloropyrazin-2-amine is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent and selective kinase inhibitors targeting critical cancer-related pathways like the PI3K/Akt cascade. The synthetic accessibility and the potential for diverse chemical modifications make this compound a subject of continued interest for medicinal chemists and researchers in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-6-chloropyrazin-2-amine (CAS 173253-42-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063647#cas-number-173253-42-4-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com